5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
This compound is a heterocyclic hybrid molecule integrating three distinct pharmacophores: a thiophene ring substituted with a chloro group, a 1,3,4-oxadiazole core, and a 2,4-dimethylthiazole moiety. The thiophene-2-carboxamide group is linked via an amide bond to the 1,3,4-oxadiazole ring, which is further substituted at the 5-position with the thiazole derivative.
Properties
IUPAC Name |
5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S2/c1-5-9(20-6(2)14-5)11-16-17-12(19-11)15-10(18)7-3-4-8(13)21-7/h3-4H,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARHHDVUQGIMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors. These compounds have shown diverse biological activities, suggesting that they may interact with a variety of targets.
Mode of Action
Similar compounds have been found to interact with their targets, resulting in various biological effects. For instance, some indole derivatives have shown inhibitory activity against influenza A.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
A compound with a similar structure was found to have good oral bioavailability and high potency, suggesting that this compound may also have favorable pharmacokinetic properties.
Biological Activity
5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties supported by various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a thiazole moiety, and an oxadiazole group. This structural diversity is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research has demonstrated that derivatives containing the oxadiazole and thiazole rings exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values for compounds with similar structures ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The mechanism often involves the inhibition of biofilm formation and disruption of cell wall synthesis in bacteria, which is crucial for their virulence .
Anticancer Activity
The anticancer potential of thiazole and oxadiazole derivatives has been extensively studied:
Case Studies
- Thiazole Derivatives : A study indicated that compounds with a thiazole ring showed significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups at specific positions on the phenyl ring enhanced activity, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .
- Oxadiazole Compounds : Research has shown that compounds containing both oxadiazole and thiazole rings have demonstrated strong antitumor activity through apoptosis induction in cancer cells. For example, one compound exhibited an IC50 value significantly lower than 10 µM against human glioblastoma cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Importance |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity; enhances binding affinity to target proteins. |
| Oxadiazole Group | Contributes to antimicrobial properties; increases overall potency. |
| Chloro Substitution | Enhances lipophilicity and cellular uptake; crucial for activity against resistant strains. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole. Key differences lie in the heteroatom composition (sulfur in thiadiazole vs. oxygen in oxadiazole) and substituent patterns. For example:
Research Findings and Challenges
- Thiadiazole vs. Oxadiazole : Thiadiazoles generally exhibit higher lipophilicity, enhancing membrane permeability but increasing metabolic degradation risks. Oxadiazoles, with lower lipophilicity, may offer better solubility and bioavailability .
Q & A
Q. What are the key challenges in synthesizing 5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
Synthesis involves multi-step protocols, including cyclization of thiazole and oxadiazole moieties, followed by carboxamide coupling. Critical challenges include:
- Oxadiazole formation : Requires precise control of dehydrating agents (e.g., POCl₃) and reaction time to avoid side products like open-chain intermediates .
- Thiazole substitution : Steric hindrance from the 2,4-dimethyl group demands high-temperature reflux (e.g., 110°C in DMF) and extended reaction times (12–24 hrs) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR :
- ¹H NMR : Identifies thiophene protons (δ 7.2–7.5 ppm), methyl groups on thiazole (δ 2.3–2.6 ppm), and amide NH (δ 10–11 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and aromatic carbons (δ 120–150 ppm) .
- IR : Detects C=O (1650–1680 cm⁻¹), C=N (1600–1620 cm⁻¹), and C-S (650–750 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₄H₁₀ClN₅O₂S: calc. 363.02, obs. 363.05) .
Q. How can researchers design assays to evaluate the compound’s biological activity?
- Antimicrobial : Use microdilution assays (MIC against S. aureus and E. coli) with positive controls like ciprofloxacin .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC₅₀ comparison with celecoxib) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?
- Assay validation : Confirm solubility (e.g., DMSO stock stability) and exclude false positives via counter-screening (e.g., lactate dehydrogenase release) .
- Metabolic stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
- Structural analogs : Compare activity of derivatives lacking the 2,4-dimethyl group to assess steric vs. electronic effects .
Q. What strategies enhance the compound’s pharmacokinetic properties while retaining activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amides) to improve oral bioavailability .
- Lipophilicity modulation : Replace thiophene with fluorinated aryl rings to balance LogP (target: 2–3) .
- Crystallography : Co-crystallize with target proteins (e.g., COX-2) to guide rational modifications .
Q. How can researchers resolve discrepancies in SAR studies for oxadiazole-thiazole hybrids?
- Computational modeling : Perform DFT calculations to map electrostatic potentials and identify critical H-bond acceptors (e.g., oxadiazole N-atoms) .
- X-ray diffraction : Analyze crystal packing to assess π-π stacking (thiophene-thiazole interactions) and conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
